molecular formula C7H3F11O2 B1297872 Methyl perfluorohexanoate CAS No. 424-18-0

Methyl perfluorohexanoate

Cat. No.: B1297872
CAS No.: 424-18-0
M. Wt: 328.08 g/mol
InChI Key: NJXMLQHJFDKLKL-UHFFFAOYSA-N
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Description

Contextualization of Methyl Perfluorohexanoate as a Fluorinated Compound

This compound is chemically defined as the methyl ester of undecafluorohexanoic acid. exfluor.com As a member of the PFAS family, its structure consists of a six-carbon chain where the hydrogen atoms have been replaced by fluorine atoms, with a methyl ester group at one end. This high degree of fluorination gives the molecule its characteristic stability. It is sold for laboratory use as a clear, colorless liquid. exfluor.com

Below is a table summarizing the key chemical identifiers and properties of this compound.

PropertyValueSource(s)
Chemical Name This compound chemicalbook.com
Synonyms Methyl undecafluorohexanoate, Undecafluorohexanoic acid methyl ester exfluor.com
CAS Number 424-18-0 exfluor.comchemicalbook.com
Molecular Formula C₇H₃F₁₁O₂ exfluor.com
Molecular Weight 328.08 g/mol exfluor.com
Physical State Clear Liquid exfluor.com
Boiling Point 121°C exfluor.com
Solubility Insoluble in water exfluor.com

Research Significance of this compound as a Precursor or Analog of Perfluorohexanoic Acid (PFHxA)

One of the primary reasons for scientific interest in this compound is its role as a precursor to perfluorohexanoic acid (PFHxA), a short-chain perfluoroalkyl carboxylic acid (PFCA). battelle.orgacs.org Precursor compounds are polyfluorinated substances that can transform or degrade into more stable terminal PFAS, such as PFHxA, under various environmental and biological conditions. itrcweb.org

The study of precursors is vital for understanding the full scope of PFAS contamination. serdp-estcp.mil While terminal compounds like PFHxA are often the focus of monitoring, their presence in the environment can be a result of the breakdown of a wide array of precursor substances. battelle.orgacs.org Research into the transformation of precursors helps to:

Identify the sources and pathways of terminal PFAS contamination. battelle.org

Understand the environmental fate and transport of a broader range of PFAS. serdp-estcp.mil

Develop more comprehensive models for predicting environmental concentrations and exposure. nih.gov

For example, studies on other PFAS precursors have shown that they can be transported differently than their terminal products, potentially leading to a delayed and sustained release of PFAAs into groundwater and other environmental compartments. serdp-estcp.mil Biotransformation studies, often using microbial cultures, are conducted to determine the pathways and rates at which precursors like this compound could be converted to PFHxA. battelle.org

Overview of Current Scientific Inquiry into Short-Chain Fluorinated Substances

Historically, much of the regulatory and scientific focus was on long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). Following the phase-out of these substances, the use of short-chain PFAS, which includes PFHxA, has increased. nih.gov This has led to a significant shift in research priorities.

Current scientific inquiry into short-chain fluorinated substances is driven by several key concerns:

High Mobility and Persistence : Short-chain PFAS are generally more water-soluble and mobile in soil and water compared to their long-chain counterparts. nih.govresearchgate.net This mobility facilitates their rapid distribution in aquatic systems and makes them difficult to remove from drinking water sources. nih.gov Like other PFAS, they are extremely persistent in the environment. nih.gov

Widespread Detection : Monitoring studies have confirmed the widespread presence of short-chain PFAS in various environmental media, including remote regions, as well as in human tissues. nih.govmst.dk Their detection in drinking water is a growing concern for public health. researchgate.net

Toxicity Concerns : Initially, short-chain PFAS were believed to be less toxic and have lower bioaccumulation potential than long-chain versions. nih.gov However, recent research indicates that short-chain PFAS may have similar toxicological effects, including impacts on the liver and thyroid hormones in animal studies. acs.org Studies have shown that some short-chain PFAS can affect gene expression in liver cells, potentially impacting the clearance of other substances from the body. nih.gov The U.S. National Toxicology Program has conducted studies on short-chain compounds like PFHxA to better understand their toxicological profiles. acs.orgnih.gov

This growing body of research underscores the need to treat short-chain PFAS as a significant environmental and potential health issue, prompting calls for their regulation as a class of substances. ineris.frewg.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F11O2/c1-20-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXMLQHJFDKLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335700
Record name Methyl perfluorohexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424-18-0
Record name Methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=424-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl perfluorohexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Undecafluorohexanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Toxicological Investigations and Mechanistic Elucidation of Perfluorohexanoic Acid Pfhxa

In Vitro Studies on Cellular and Molecular Responses to Perfluorohexanoic Acid

In vitro research provides a foundational understanding of the potential mechanisms through which perfluorohexanoic acid (PFHxA) may exert biological effects at the cellular and molecular level. These studies utilize isolated cells and cellular components to investigate specific toxicological pathways.

The interaction of PFHxA with nuclear receptors, which are critical regulators of gene expression, has been a subject of scientific investigation. A weight-of-evidence analysis incorporating data from the ToxCast/Tox21 database found that PFHxA exhibited weak or negative activity concerning the activation of estrogen, androgen, or thyroid receptors. researchgate.net Similarly, studies using luciferase-based reporter gene assays concluded that several human nuclear receptors, including PPARδ, constitutive androstane (B1237026) receptor (CAR), pregnane (B1235032) X receptor (PXR), farnesoid X receptor (FXR), liver X receptor α (LXRα), retinoid X receptor α (RXRα), and retinoic acid receptor α (RARα), were not affected by the tested per- and polyfluoroalkyl substances (PFAS), including PFHxA. epa.gov

While direct receptor activation appears limited, other interactions have been noted. Specifically, PFHxA was found to be capable of displacing the thyroid hormone thyroxine (T4) from its transport protein, transthyretin (TTR), in an in vitro binding assay. oup.com In contrast, PFHxA was found to be negative for disrupting steroidogenesis in in vitro models. researchgate.net Many PFAS are known to activate peroxisome proliferator-activated receptor alpha (PPARα), a mechanism linked to hepatotoxicity in rodents. epa.gov However, the activity of PFHxA in this regard is less pronounced compared to longer-chain PFAS.

Table 1: In Vitro Activity of PFHxA on Nuclear Receptors and Related Pathways

Receptor/PathwayAssay TypeFindingSource(s)
Estrogen Receptor (ER)Reporter Gene/BioassaysWeak or Negative Activity researchgate.net
Androgen Receptor (AR)Reporter Gene/BioassaysWeak or Negative Activity researchgate.net
Thyroid Receptor (TR)Reporter Gene/BioassaysWeak or Negative Activity researchgate.net, oup.com
PPARα, CAR, PXR, etc.Reporter Gene AssaysNo Activation epa.gov
Thyroxine (T4) TransportTTR Binding AssayDisplacement of T4 from TTR oup.com
SteroidogenesisIn Vitro ModelsNegative for Disruption researchgate.net

The potential for PFHxA to induce oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them—has been explored in various human cell lines, yielding cell-type-specific results. For instance, exposure to PFHxA led to the generation of ROS in human HepaRG liver cells and human peripheral blood mononuclear cells (PBMCs). nih.govmdpi.com In PBMCs, a significant increase in ROS generation was observed. mdpi.com

Conversely, one study investigating the effects of several perfluorinated chemicals on human HepG2 hepatoma cells found that PFHxA did not generate ROS or cause DNA damage detectable by the methods used. epa.gov Research on a panel of short-chain PFAS, including PFHxA, showed they could increase the activity of at least one antioxidant enzyme, indicating a cellular response to potential oxidative challenge. nih.gov These findings suggest that the capacity of PFHxA to induce oxidative stress may depend on the specific biological system being examined.

Table 2: In Vitro Oxidative Stress Response to PFHxA Exposure

Cell LineEndpoint MeasuredResultSource(s)
Human HepaRGROS GenerationROS generation indicated nih.gov
Human PBMCsROS GenerationSignificant increase in ROS mdpi.com
Human HepG2ROS GenerationNo ROS generation observed epa.gov
Multiple Human Cell LinesAntioxidant Enzyme ActivityIncreased activity of at least one enzyme nih.gov

The genotoxicity of a substance refers to its ability to damage the genetic material (DNA) within a cell. Multiple in vitro assays have been conducted to evaluate this potential for PFHxA, with results consistently indicating a lack of genotoxic activity. In studies using the human HepG2 cell line, PFHxA did not generate DNA damage that could be detected by the alkaline comet assay, which measures DNA strand breaks. epa.gov

In Vivo Studies on Systemic Effects of Perfluorohexanoic Acid in Experimental Models

In vivo studies in experimental animal models are essential for understanding the potential systemic and organ-specific effects of a chemical compound following exposure.

Studies in Sprague-Dawley rats have identified the liver and kidneys as potential target organs for PFHxA-related effects, particularly at higher exposure levels. A subchronic toxicity study noted centrilobular hepatocellular hypertrophy (an increase in the size of liver cells) and increased liver weights in male rats. daikinchemicals.comresearchgate.net These findings were used as a basis for determining toxicological thresholds in rats. researchgate.net In a chronic toxicity and carcinogenicity study, PFHxA-related histologic changes were observed in the kidneys of female rats in the highest dose group. daikinchemicals.com

Other reported changes in rats include alterations in hematological and serum chemistry parameters. researchgate.net These included lower red blood cell counts and lower cholesterol and calcium in high-dose males, as well as elevated liver enzymes in mid- and high-dose males. researchgate.net Despite these observations, a two-year chronic exposure study concluded there was no evidence that PFHxA was tumorigenic in male or female rats. daikinchemicals.com

Table 3: Summary of In Vivo Pathological and Physiological Findings for PFHxA in Rats

Organ SystemFindingSource(s)
LiverIncreased liver weight, Centrilobular hepatocellular hypertrophy researchgate.netdaikinchemicals.comresearchgate.net
KidneyHistologic changes (papillary necrosis) in high-dose females daikinchemicals.comintegral-corp.com
HematologicalLowered red blood cell parameters researchgate.net
Serum ChemistryHigher liver enzymes, Lower cholesterol and calcium researchgate.net
CarcinogenicityNo evidence of tumorigenicity daikinchemicals.com

The potential for PFHxA to act as an endocrine disruptor has been evaluated through a comprehensive weight-of-evidence approach. researchgate.net This analysis, which reviewed in vivo studies in species such as Japanese medaka, juvenile rainbow trout, chickens, and rodents, concluded that PFHxA exposure did not result in adverse effects associated with alterations in endocrine activity across the estrogen, androgen, thyroid, and steroidogenesis pathways. researchgate.net Based on these models, PFHxA would not be characterized as an endocrine disruptor according to the World Health Organization (WHO) definition. researchgate.net A critical review of the toxicological dataset for PFHxA also concluded that the compound does not disrupt endocrine activity. integral-corp.com

Reproductive and Developmental Outcomes in Offspring

Perfluorohexanoic acid (PFHxA) exposure during the critical windows of gestation and early life has been linked to a range of reproductive and developmental effects in offspring, as evidenced by various animal studies.

In animal models, maternal exposure to PFHxA has been shown to impact offspring development. Studies in mice have demonstrated that in utero exposure to PFHxA can lead to delayed eye opening, decreased body weight, and a lower liver-to-body weight ratio in pups. ucdavis.edu Specifically, male mice exposed to higher doses of PFHxA during gestation and lactation exhibited mild developmental changes, including decreased activity levels, increased anxiety-like behaviors, and memory deficits. rochester.edu These behavioral effects in male mice were observed to persist into adulthood, suggesting long-term consequences on the developing brain. rochester.edu Another study found that developmental exposure to PFHxA in a mammalian model resulted in long-term behavioral consequences. rochester.edu

Further research in rats has also shown reductions in offspring body weight. epa.gov The effects on development were most pronounced in the early postnatal period, indicating this may be a particularly sensitive window for PFHxA exposure. epa.gov In addition to effects on body weight, increased mortality in offspring has also been observed in mice following exposure to a salt of PFHxA. epa.gov However, a review of several studies concluded that PFHxA is not a selective reproductive or developmental toxicant. integral-corp.com

Studies on other animal models have revealed similar developmental impacts. In both zebrafish (Danio rerio) and African clawed frog (Xenopus laevis) embryos, exposure to PFHxA resulted in a decrease in body length. ucdavis.edu In Xenopus tadpoles, swollen livers were also observed. ucdavis.edu Conversely, in the water flea (Daphnia magna), chronic exposure led to an increase in reproductive output, while acute exposure decreased mobility. ucdavis.edu

While there is evidence of developmental effects, some studies indicate that PFHxA may have lower reproductive and developmental toxicity compared to other per- and polyfluoroalkyl substances (PFAS). ucdavis.edu For instance, no treatment-related effects on fetal malformations or variations were found in rats following gestational exposure to sodium PFHxA. epa.gov Similarly, no significant reproductive or developmental effects were reported in rodent studies at certain doses. nih.gov

The following table summarizes key findings from animal studies on the reproductive and developmental outcomes of PFHxA exposure in offspring.

Animal Model Observed Effects in Offspring Citation
Mouse (Mus)Delayed eye opening, decreased body weight, lower liver-to-body weight ratio, increased anxiety-like behaviors, memory deficits (males). ucdavis.edurochester.edu
Rat (Rattus norvegicus)Decreased body weight, increased mortality. epa.gov
Zebrafish (Danio rerio)Decreased body length. ucdavis.edu
African Clawed Frog (Xenopus laevis)Decreased body length, swollen livers. ucdavis.edu
Water Flea (Daphnia magna)Increased reproductive output (chronic exposure), decreased mobility (acute exposure). ucdavis.edu

Immunotoxicity and Immune System Alterations

The potential for Perfluorohexanoic Acid (PFHxA) to induce immunotoxicity and alter immune system function is an area of ongoing investigation. While the broader class of per- and polyfluoroalkyl substances (PFAS) has been associated with immune system effects, the specific role of PFHxA is still being elucidated.

Exposure to various PFAS, including PFHxA, has been linked to detrimental impacts on the immune system in a variety of model systems. nih.gov The United States Environmental Protection Agency (EPA) has based its lifetime interim health advisory values for two well-known PFAS, PFOA and PFOS, on their toxicity to the developing immune system. ewg.org

While direct evidence for PFHxA-induced immunotoxicity in humans is limited, animal studies and in vitro research provide some insights. The available evidence from animal studies on PFHxA is currently considered inadequate to definitively assess whether it causes immune system effects in humans. epa.gov

Research into the broader class of PFAS indicates that exposure can lead to various adverse health effects, including immune dysfunction. nih.gov These chemicals are known to be persistent in the environment and have been detected in nearly everyone in the United States. ewg.org

Further research is needed to fully understand the specific immunotoxic potential of PFHxA and how it contributes to immune system alterations, both alone and in combination with other PFAS.

Comparative Toxicology of Perfluorohexanoic Acid with Other Per- and Polyfluoroalkyl Substances

Structure-Activity Relationships and Potency Profiling

The toxicological profile of Perfluorohexanoic Acid (PFHxA) is often understood in comparison to other per- and polyfluoroalkyl substances (PFAS), particularly those with longer carbon chains like perfluorooctanoic acid (PFOA). A key aspect of this comparison lies in the structure-activity relationship, where the chemical structure, especially the carbon chain length, influences the substance's potency and toxicological effects.

Generally, PFHxA, a short-chain PFAS with a six-carbon backbone, is considered to have lower reproductive and developmental toxicity compared to longer-chain PFAS. ucdavis.edu Studies have indicated that the effects of PFHxA exposure are often milder than those observed with PFOA. integral-corp.com For instance, one review concluded that the effects caused by PFHxA exposure occur at much higher doses than those seen with PFOA. integral-corp.com

This difference in potency is also reflected in proposed health-based toxicity values. The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) proposed a chronic oral toxicity value for PFHxA that is significantly higher (indicating lower toxicity) than the oral reference dose for PFOA established by the U.S. Environmental Protection Agency (USEPA). integral-corp.com

While PFHxA is generally less potent, it is important to note that it is a primary impurity, degradant, and metabolite associated with short-chain fluorotelomer-based chemistry, which has been used as a replacement for longer-chain PFAS. integral-corp.com

The following table provides a comparative overview of the toxicological profiles of PFHxA and PFOA.

Feature Perfluorohexanoic Acid (PFHxA) Perfluorooctanoic Acid (PFOA) Citation
Carbon Chain Length Short (6 carbons)Long (8 carbons) integral-corp.com
General Toxicity Considered less toxicConsidered more toxic integral-corp.com
Reproductive & Developmental Toxicity Lower potencyHigher potency ucdavis.edu
Effective Dose for Toxicity Higher doses requiredLower doses required integral-corp.com

Assessment of Mixture Effects and Cumulative Toxicity

In real-world scenarios, exposure to Perfluorohexanoic Acid (PFHxA) rarely occurs in isolation. Instead, individuals are typically exposed to a mixture of various per- and polyfluoroalkyl substances (PFAS) and other environmental chemicals. Understanding the combined effects of these mixtures is crucial for a comprehensive toxicological assessment.

The assessment of mixture effects considers that the toxicity of a combination of chemicals may not be simply the sum of their individual toxicities. Interactions between different PFAS can lead to synergistic (greater than additive) or antagonistic (less than additive) effects.

Studies have begun to investigate the cumulative toxicity of PFAS mixtures. For example, some research has excluded studies using a mixture of chemicals to avoid uncertainty in attributing an effect to a specific chemical. ucdavis.edu This highlights the complexity of assessing the health impacts of combined exposures.

The developing fetus can be exposed to multiple PFAS simultaneously through placental transfer. nih.gov Research has shown that exposure to mixtures of PFAS, not just individual compounds, can be associated with adverse health outcomes. For instance, one study found that exposure to a mixture of PFOS, PFOA, PFBS, and PFHxA did not affect the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway in the human placenta, whereas PFNA alone did. mdpi.com

Given the ubiquitous nature of PFAS and the high likelihood of co-exposure, assessing the cumulative risk from these chemical mixtures is a critical area of ongoing research in toxicology.

Computational Toxicology and Predictive Modeling for Perfluorohexanoic Acid Toxicity

Computational toxicology and predictive modeling are increasingly valuable tools for assessing the potential toxicity of chemicals like Perfluorohexanoic Acid (PFHxA). These in silico methods use computer models to simulate and predict the toxic effects of substances, helping to fill data gaps and prioritize chemicals for further testing.

For PFHxA, computational approaches can be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to interact with biological targets and cause adverse health effects. These models are often based on the chemical's structure and physicochemical properties.

One application of computational toxicology is the use of benchmark dose (BMD) modeling. This method was used to calculate a chronic human-health-based oral reference dose (RfD) for PFHxA based on renal papillary necrosis observed in a chronic rat bioassay. integral-corp.com

While specific details on the broad application of computational toxicology models for all of PFHxA's toxicological endpoints are not extensively available in the provided search results, the use of BMD modeling demonstrates the application of these predictive techniques in the risk assessment of PFHxA. integral-corp.com

As computational methods continue to advance, they will likely play an even more significant role in understanding and predicting the toxicity of PFHxA and other data-poor chemicals, contributing to more efficient and comprehensive human health risk assessments.

Human Exposure and Biomonitoring Studies of Perfluorohexanoic Acid Pfhxa

Characterization of Human Exposure Pathways to Perfluorohexanoic Acid

Human exposure to PFHxA can occur through multiple pathways, including the consumption of contaminated drinking water and food, as well as through contact with indoor environments and various consumer products. nih.govepa.gov

Drinking water has been identified as a significant source of human exposure to PFHxA, particularly in areas with contaminated water supplies. ca.govkemi.se The presence of PFHxA in drinking water is often linked to industrial discharges and the use of aqueous film-forming foams (AFFF) for firefighting. ca.govuq.edu.au

A statewide monitoring program in California detected PFHxA in 29-38% of samples, with a maximum concentration of 0.3 parts per billion (ppb) and average values ranging from 0.011-0.016 ppb. ca.gov In Arvidsjaur, Sweden, the drinking water at an airport was found to be contaminated with high levels of PFHxA (330 ng/L), likely from AFFF usage. ca.gov The U.S. Environmental Protection Agency (EPA) is set to include PFHxA in its fifth Unregulated Contaminant Monitoring Rule (UCMR5), with sample collection occurring between 2023 and 2025. ca.gov

The Office of Environmental Health Hazard Assessment (OEHHA) in California has recommended a notification level for PFHxA in drinking water of 1 part per billion (ppb). ca.gov

Table 1: PFHxA Detections in Drinking Water

LocationDetection Frequency/ConcentrationSource of Contamination
California, USA29-38% of samples; max: 0.3 ppb; avg: 0.011-0.016 ppbNot specified
Arvidsjaur, Sweden330 ng/L at airportAqueous film-forming foam (AFFF)

Dietary intake is considered a major pathway for human exposure to PFHxA. ca.gov Contamination of food can occur through various means, including the use of contaminated water and soil for agriculture, bioaccumulation in animals, and contact with food packaging containing PFAS. europa.eueuropa.eu

The European Food Safety Authority (EFSA) compiled data from 13 countries between 1998 and 2012, finding that the frequency of quantified PFHxA in food ranged from 0.1% to 24%. ca.gov Foods such as fish, fruit, eggs, and egg products are often found to contain these substances. europa.eu In Australia, meat and meat products, as well as fish and seafood, were found to have the highest reported levels of several PFAS, including PFHxA. health.gov.au

Indoor environments and consumer products represent another significant source of PFHxA exposure. epa.gov The compound has been detected in a range of consumer goods, including textiles, building materials, and waxes. ca.gov

A study in Sweden detected PFHxA in various items such as microwave popcorn bags, waterproofing treatments, floor polish, and car wax. ca.gov The same study also found PFHxA in 3 out of 8 articles of clothing tested. ca.gov In Australia, PFHxA was one of the most prevalent compounds found in floor dust from houses, offices, and public transport vehicles, with a detection frequency of 100%. nih.gov

The European Commission has taken steps to restrict the use of PFHxA and its related substances in various consumer products, including textiles, food packaging, and cosmetics, due to the unacceptable risk they pose to human health and the environment. europa.eu

Human Biomonitoring of Perfluorohexanoic Acid Concentrations in Biological Samples

Biomonitoring studies measure the concentration of chemicals in human biological samples to assess exposure. For PFHxA, these studies have analyzed various matrices, including serum, plasma, urine, and maternal and neonatal samples.

Biomonitoring surveys have consistently shown that PFHxA is infrequently detected in human serum, and when it is found, the levels are generally very low, often near or below the limit of detection (typically 0.03 to 0.1 ng/mL). researchgate.netintegral-corp.com Some research suggests that PFHxA may be found more readily in whole blood than in serum due to minimal binding to serum proteins. researchgate.netnih.gov

A study in Oslo, Norway, observed the highest concentrations of PFHxA in whole blood compared to serum and plasma. nih.govacs.org In a study of the U.S. general population using data from 2013-2014, PFHxA was detected in 22.6% of urine samples, with a 95th percentile concentration of 0.50 μg/L. cdc.gov However, other preliminary evaluations by the CDC did not detect PFHxA in the urine of the general U.S. adult population. researchgate.netintegral-corp.com Studies in South Korea found PFHxA in 5% to 11% of adult and child urine samples. integral-corp.com

Table 2: Detection of PFHxA in Human Biological Samples

Sample TypePopulationDetection FrequencyConcentration Range/Median
SerumGeneral PopulationInfrequentOften at or below LOD (0.03-0.1 ng/mL)
Whole BloodOslo, NorwayDetectedHigher concentrations than serum/plasma
UrineU.S. General Population (2013-2014)22.6%95th percentile: 0.50 μg/L
UrineSouth Korea (Children & Adults)5% - 11%Not specified

PFHxA has been detected in both breast milk and umbilical cord blood, indicating that exposure can begin in the womb and continue through infancy. ewg.orgewg.org

A 2021 study analyzing breast milk from 50 U.S. mothers found PFHxA in over 90% of the samples. foodpackagingforum.org The median concentration of PFHxA in these samples was 9.69 pg/mL. acs.orgsustech.edu.cn This study also noted that while levels of legacy long-chain PFAS in breast milk are declining, the concentrations of short-chain PFAS like PFHxA appear to be increasing. foodpackagingforum.org In fact, concentrations of short-chain PFAS in breast milk have reportedly almost tripled between 1996 and 2019. foodpackagingforum.org PFHxA has also been identified as a predominant PFAS in breast milk samples from women in Korea. researchgate.net

Multiple studies have confirmed the presence of PFHxA in umbilical cord blood, demonstrating placental transfer of the compound. ewg.orgewg.org A 2016 Canadian study detected PFAS chemicals in over 90% of nearly 2,000 cord blood samples. ewg.org

Table 3: PFHxA in Maternal and Neonatal Samples

Sample TypePopulationDetection FrequencyConcentration
Breast MilkUSA (50 mothers)>90%Median: 9.69 pg/mL
Umbilical Cord BloodCanada (nearly 2,000 samples)>90% (for PFAS chemicals)Not specified for PFHxA

Toxicokinetics and Biotransformation of Perfluorohexanoic Acid in Humans and Mammalian Models

The study of toxicokinetics—how a substance is absorbed, distributed, metabolized, and excreted by the body—is crucial for understanding its potential biological effects.

Absorption, Distribution, and Tissue Partitioning

Absorption: Studies in animal models indicate that PFHxA is rapidly and extensively absorbed following oral exposure. In rats and mice, the time to reach maximum concentration (Tmax) in plasma is short, generally occurring within 15 to 60 minutes after administration. nih.govnih.gov

Distribution: Once absorbed, PFHxA distributes throughout the body. In humans, autopsy studies have detected PFHxA in various tissues, including the brain, liver, lung, bone, and kidney. ca.gov Notably, in one study, PFHxA was the predominant PFAA found in the brain and liver. ca.gov Animal studies in rats have shown that PFHxA is primarily found in the serum, liver, and kidneys. nih.gov Research also indicates that PFHxA can cross the placental barrier in both humans and mice, leading to fetal exposure. nih.govca.gov Interestingly, while PFHxA was detected in 100% of whole blood samples in one human study, it was not detected in the corresponding serum or plasma, suggesting potential partitioning differences between blood components. nih.gov

Tissue Partitioning: The distribution of PFHxA into different tissues is influenced by its physicochemical properties. It tends to bind to proteins, particularly in protein-rich tissues like the liver, kidney, and blood. cdc.gov Some research suggests that the accumulation of PFHxA in the liver may be related to its affinity for specific proteins or could be indicative of exposure to precursor compounds that are metabolized to PFHxA in the liver. nih.gov

Elimination Rates and Determination of Biological Half-Lives

Elimination Rates: The primary route of elimination for PFHxA in animals is through urine. nih.govmst.dk Studies in rats and mice have shown that a very high percentage of an administered dose is excreted in the urine, with negligible amounts found in feces. mst.dk

Biological Half-Lives: The biological half-life, or the time it takes for the concentration of a substance to reduce by half in the body, is a key toxicokinetic parameter. In humans, the estimated geometric mean elimination half-life of PFHxA is approximately 32 days, with a reported range of 14 to 49 days. researchgate.net This is considerably shorter than the half-lives of long-chain PFAAs, which can persist in the body for years. researchgate.net

In animal models, the half-life of PFHxA is much shorter. In rats, the serum half-life is on the order of hours, with some studies showing sex-dependent differences where females eliminate PFHxA more rapidly than males. diva-portal.orgnih.gov For example, one study reported a serum half-life of 2 hours in female rats compared to 9 hours in males. diva-portal.orgnih.gov In monkeys, the serum half-life is also in the range of a few hours. nih.gov The elimination half-lives in mice, rats, and monkeys have been shown to be proportional to body weight, suggesting similar elimination mechanisms across these mammalian species. researchgate.net

Table 2: Biological Half-Life of Perfluorohexanoic Acid (PFHxA) in Different Species

SpeciesSexHalf-Life
HumanMixed~32 days (Geometric Mean)
MonkeyMale5.3 hours
MonkeyFemale2.4 hours
RatMale~9 hours
RatFemale~2 hours
MouseMale6.7 hours
MouseFemale2.8 hours

Data compiled from multiple sources. researchgate.netnih.govdiva-portal.orgmdpi.comnih.gov

Metabolic Pathways and Terminal Product Formation

Current scientific evidence indicates that perfluorohexanoic acid (PFHxA) is highly resistant to metabolic transformation in the body. nih.gov Studies in rats and mice have not identified any metabolites of PFHxA in the liver or urine following direct exposure. nih.govnih.gov This resistance to metabolism is a characteristic feature of many perfluoroalkyl acids due to the strength of the carbon-fluorine bond.

However, PFHxA can be a terminal product of the biotransformation of other polyfluoroalkyl substances, often referred to as "precursors." For example, fluorotelomer alcohols, such as 6:2 fluorotelomer alcohol (6:2 FTOH), can be metabolized in the body through a series of oxidation steps to form PFHxA. ca.govresearchgate.net This metabolic pathway has been observed in various species, including rats. ca.gov Similarly, polyfluoroalkyl phosphate (B84403) surfactants (PAPS) can also be biotransformed to produce PFHxA. The human gut microbiome has also been shown to contribute to the transformation of some PFAS precursors, which can lead to the formation of PFHxA.

Therefore, while PFHxA itself is not readily metabolized, its presence in biological samples can be a result of exposure to a range of precursor compounds that are transformed into this terminal perfluorinated carboxylic acid.

Environmental Remediation and Mitigation Strategies for Perfluorohexanoic Acid Contamination

Remediation Technologies for Aqueous Matrices Contaminated with Perfluorohexanoic Acid

Conventional water and wastewater treatment processes, such as flocculation, aeration, and sand filtration, have demonstrated limited effectiveness in removing PFHxA. nih.govjst.go.jpresearchgate.net Consequently, more advanced and targeted technologies are required to address PFHxA contamination in water.

Sorption-based systems are widely employed for the removal of PFAS, including PFHxA, from water. These technologies utilize materials with a high affinity for PFAS, effectively capturing them from the aqueous phase. nih.gov

Granular Activated Carbon (GAC)

Granular activated carbon is a well-established and commonly used adsorbent for removing a broad range of organic contaminants from water, including PFAS. calgoncarbon.comnih.gov The effectiveness of GAC for PFHxA removal is influenced by the characteristics of the carbon, water quality, and the presence of co-contaminants. nih.gov Studies have shown that GAC can be an effective treatment technology for PFAS removal, though its performance can vary. nih.gov For instance, some studies have reported successful removal of PFHxA using specific types of GAC. calgoncarbon.com However, the breakthrough of shorter-chain PFAS like PFHxA can occur more rapidly than for longer-chain compounds. acs.org The presence of natural organic matter (NOM) can also negatively impact the performance of GAC, particularly for shorter-chain PFAS. epa.gov

Ion Exchange (IX) Resins

Ion exchange resins, particularly anion exchange resins (AERs), have emerged as a highly effective technology for removing negatively charged contaminants like PFHxA from water. epa.govnih.gov AERs consist of a polymeric matrix with positively charged functional groups that attract and bind the anionic headgroup of PFHxA. epa.gov Research has demonstrated that certain IX resins can achieve high removal efficiencies for a variety of PFAS, including short-chain compounds. nih.govnxedge.io Some studies indicate that IX resins can offer significantly higher capacity for PFAS removal compared to GAC. nxedge.io For example, one study found that a particular IX resin achieved over 99% removal of PFHxA. mdpi.com The performance of IX resins can be influenced by the resin's structure (e.g., polystyrenic vs. polyacrylic) and the presence of competing ions like sulfate (B86663). acs.org

Table 1: Comparison of Sorption-Based Treatment Systems for PFHxA Removal

TechnologyMechanismReported PFHxA Removal EfficiencyKey Considerations
Granular Activated Carbon (GAC)Adsorption onto porous carbon surfaceVariable; can be effective but may have faster breakthrough for short chains. nih.govacs.orgPerformance affected by carbon type, water quality, and presence of natural organic matter. nih.govepa.gov
Ion Exchange (IX) ResinsElectrostatic attraction between positively charged resin and negatively charged PFHxAHigh; often >99%. nxedge.iomdpi.comCan have higher capacity than GAC; performance influenced by resin type and competing ions. nxedge.ioacs.org

High-pressure membrane filtration processes, such as reverse osmosis (RO) and nanofiltration (NF), are considered highly effective for the removal of a wide range of PFAS, including PFHxA, from water. nih.govepa.govmdpi.com These technologies utilize semi-permeable membranes to separate contaminants from water based on size exclusion, diffusion, and electrostatic interactions. mdpi.comlidsen.com

Reverse Osmosis (RO)

RO membranes have very small pores and can reject a broad spectrum of contaminants, including salts and various organic molecules. epa.gov RO has demonstrated high removal efficiencies, often exceeding 99%, for numerous PFAS, including PFHxA. nih.govmdpi.com The effectiveness of RO is attributed to the slow diffusion of PFAS molecules through the dense membrane layer compared to water molecules. mdpi.com Point-of-use RO devices have also been shown to achieve high removal rates for PFAS. acs.org

Nanofiltration (NF)

NF membranes have slightly larger pores than RO membranes and are often selected for their ability to remove multivalent ions while allowing some monovalent ions to pass. epa.gov NF has also proven to be highly effective in removing PFAS, with rejection rates typically above 90%. nih.govepa.gov Studies have shown that NF membranes can effectively reject PFHxA, with removal efficiencies ranging from 95.3% to over 99%. researchgate.netjst.go.jp The rejection of PFHxA by NF membranes can be influenced by the membrane's surface charge, with more negatively charged membranes exhibiting higher rejection rates due to electrostatic repulsion. jst.go.jp The operating pressure and the initial feed water pH can also impact the performance of NF membranes in removing PFHxA. researchgate.netnih.govresearchgate.net

Table 2: Performance of Membrane Filtration Processes for PFHxA Removal

Membrane TypeOperating PrincipleReported PFHxA Rejection EfficiencyKey Research Findings
Reverse Osmosis (RO)Pressure-driven separation through a dense, non-porous membrane>99% nih.govHighly effective for a wide range of PFAS, including short chains. mdpi.com
Nanofiltration (NF)Pressure-driven separation through a porous membrane with nanoscale pores95.3% - >99% researchgate.netjst.go.jpRejection influenced by membrane charge, operating pressure, and feed water pH. nih.govjst.go.jpresearchgate.net

Advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) are destructive technologies that aim to break down PFAS molecules rather than simply separating them from the water. researchgate.net

Advanced Oxidation Processes (AOPs)

AOPs generate highly reactive species, such as hydroxyl radicals (•OH), to degrade organic contaminants. nih.gov However, conventional AOPs like UV/H₂O₂ are generally ineffective for the direct oxidation of PFHxA due to the high strength of the carbon-fluorine bond. mdpi.com Some studies have explored the use of AOPs, such as ozonation, in the transformation of PFAS precursors into terminal products like PFHxA. nih.gov Persulfate-based AOPs, which generate sulfate radicals, have shown some potential for PFAS degradation, particularly at elevated temperatures. mdpi.com

Advanced Reduction Processes (ARPs)

ARPs utilize strongly reducing species, such as the hydrated electron (e⁻aq), to break the C-F bonds in PFAS molecules. nih.gov UV-based ARPs, such as UV/sulfite, have emerged as a promising technology for PFAS destruction. nih.gov Research has shown that the effectiveness of UV-ARPs for PFAS degradation can be enhanced at higher pH levels. nih.gov

Electrochemical Oxidation

Electrochemical oxidation has emerged as a robust technology for the degradation of PFAS, including PFHxA. rsc.org This process typically involves the use of specialized anodes, such as boron-doped diamond (BDD) or titanium suboxide (TSO), which can generate strong oxidizing agents at their surface. rsc.orgredalyc.org Studies have demonstrated high degradation rates for PFHxA using electrochemical oxidation, with some research reporting up to 98% degradation. researchgate.netnih.gov In some cases, electrochemical treatment has been combined with other technologies, like nanofiltration, to create a treatment train that first concentrates the PFHxA and then destroys it. researchgate.netnih.govredalyc.org During electrochemical treatment, the degradation of longer-chain PFAS can sometimes lead to the transient formation of shorter-chain compounds like PFHxA before they are further degraded. mdpi.comacs.org

Sonochemical Treatment

Sonochemical degradation, or sonolysis, uses high-frequency ultrasound to create cavitation bubbles in water. The collapse of these bubbles generates localized high temperatures and pressures, leading to the thermal decomposition of PFAS. While sonolysis has been investigated for PFAS destruction, its effectiveness can be influenced by various factors.

Remediation Approaches for Perfluorohexanoic Acid in Solid and Semi-Solid Matrices

Remediating PFHxA in soil and other solid matrices presents a different set of challenges compared to aqueous systems. The goal is often to either remove the contaminant from the soil or to immobilize it to prevent it from leaching into groundwater.

Soil washing is an ex-situ remediation technique that involves excavating contaminated soil and using a liquid solution to separate contaminants from the soil particles. clu-in.orgjohnfhuntregeneration.co.uk This process can be particularly effective for coarse-grained soils where PFAS are primarily adsorbed to the surface. clu-in.org The high aqueous solubility of PFAS makes them good candidates for removal via soil washing. clu-in.org The process can be optimized by adjusting the pH of the washing solution and by physically separating the fine-grained soil fraction, which often contains a higher concentration of contaminants. clu-in.org Pilot-scale studies have demonstrated that soil washing can achieve significant removal of PFAS from contaminated soils. dtic.mil

Soil flushing is an in-situ technique that involves injecting a solution into the subsurface to mobilize contaminants, which are then extracted and treated above ground. slu.se This method avoids the need for soil excavation.

The effectiveness of both soil washing and flushing can be impacted by the soil's organic carbon content, as PFAS tend to bind strongly to organic matter. mdpi.com For soils with high organic content, the efficiency of these techniques may be reduced. mdpi.com

In-Situ Chemical Immobilization and Stabilization Methods

In-situ chemical immobilization and stabilization are remediation techniques designed to reduce the mobility and bioavailability of contaminants in soil and groundwater, thereby preventing their migration to other environmental compartments. nih.govpnnl.gov These methods involve the application of chemical amendments that bind the contaminants, effectively locking them in place. nih.gov

For Perfluorohexanoic Acid (PFHxA), a variety of sorbents and binders have been investigated to reduce its leachability from contaminated soils. nih.govresearchgate.net Commonly used amendments include activated carbon, cementitious binders, and modified clay minerals. nih.govacs.orgslu.se The principle behind this approach is twofold: solidification, which physically encapsulates the contaminant within a solid matrix with reduced hydraulic conductivity, and stabilization, which chemically alters the contaminant or the soil matrix to encourage surface reactions and decrease solubility. slu.se

Research has shown that the addition of sorbents like Granular Activated Carbon (GAC) can significantly reduce the leachability of PFHxA from contaminated soils. nih.govresearchgate.net When combined with a physical binding agent like Portland cement, the immobilization effectiveness can be further enhanced. nih.gov Pilot-scale studies have demonstrated high removal rates for PFHxA from leachate after treatment. For instance, a study using a combination of a cementitious binder and GAC achieved a greater than 97% reduction in the leaching of PFHxA over a simulated six-year period. slu.senih.gov Field-scale demonstrations have also confirmed that these stabilization techniques can decrease the leachability of PFHxA by over 99%. acs.orgresearchgate.net

The effectiveness of these methods can be influenced by the type and dose of the amendment, as well as the soil's organic carbon content. agroscope.ch Activated biochar has also been shown to be effective, with higher doses leading to a greater reduction in the leaching of PFHxA. agroscope.ch

Below is a data table summarizing the effectiveness of various in-situ immobilization and stabilization amendments on PFHxA.

Table 1: Effectiveness of In-Situ Immobilization and Stabilization Amendments for PFHxA

Amendment Soil Type PFHxA Leaching Reduction (%) Source(s)
15% Cement Binder + 0.2% GAC Field-Contaminated Soil >97 slu.senih.gov
RemBind® and FLUORO-SORB® AFFF-Impacted Soil >99 acs.orgresearchgate.net
0.5% Activated Biochar Low-TOC Soil >90 agroscope.ch
1-5% Activated Biochar Low-TOC Soil >98 agroscope.ch
GAC + Cement Contaminated Soil 87.1 - 99.9 nih.govepa.gov

Thermal Treatment and Incineration for Complete Destruction

Thermal treatment and incineration are ex-situ remediation technologies aimed at the complete destruction of PFAS compounds like PFHxA. nih.gov These processes use high temperatures to break the strong carbon-fluorine bonds that characterize these substances. nih.govreginfo.gov Industrial incinerators for hazardous waste typically operate a primary combustion chamber followed by a secondary chamber, or afterburner, at temperatures of 980°C or higher to ensure maximum destruction. nih.gov

The thermal decomposition of PFHxA has been observed to begin at around 700°C, leading to the formation of various fluorocarbon radicals and other intermediate products. nih.gov Studies have shown that to achieve complete mineralization of PFAS into less harmful substances like hydrogen fluoride (B91410), carbon dioxide, and sulfur dioxide, very high temperatures, often exceeding 1000°C, are necessary. nih.gov

The efficiency of thermal destruction is often measured as Destruction Efficiency (DE) or Destruction and Removal Efficiency (DRE). nih.govipen.org While high DEs of over 99.99% have been achieved for some PFCAs at temperatures above 870°C, there are concerns about the formation of products of incomplete combustion (PICs) at lower temperatures. nih.gov These PICs can themselves be other harmful PFAS compounds. nih.gov Research indicates that for PFHxA, while destruction can be significant at high temperatures, the process is complex and can be influenced by the presence of other substances and the specific operating conditions of the incinerator. wa.gov For example, the presence of water vapor has been shown to enhance the mineralization of some PFAS during thermal treatment. nih.gov

The following table presents research findings on the thermal destruction of PFHxA.

Table 2: Thermal Treatment and Incineration of Perfluorohexanoic Acid (PFHxA)

Treatment Temperature (°C) Destruction Efficiency (%) Key Findings Source(s)
700 - Thermal decomposition begins, forming fluorocarbon radicals. nih.gov
>870 >99.9 High destruction efficiencies observed for PFCAs. nih.gov
>900 >90 Degradation efficiency was high with low content of toxic compounds. researchgate.net
1090 >99.99 High DEs with few detectable fluorinated PIC emissions. nih.gov

Phytoremediation Potential for Bioaccumulation and Degradation

Phytoremediation is an environmental remediation strategy that utilizes plants to remove, degrade, or contain contaminants in soil, sediment, and water. tandfonline.com For PFAS like PFHxA, research has focused on the potential of various plant species to bioaccumulate these compounds from the environment. tandfonline.com

Studies have demonstrated that various plants can take up PFHxA from contaminated soil and water. acs.org The uptake and translocation of PFHxA within the plant, however, can vary significantly between species and even between different parts of the same plant (e.g., roots, stems, and leaves). acs.org Generally, short-chain PFCAs like PFHxA are more readily translocated into the shoots of plants compared to their long-chain counterparts. acs.org

For example, in studies with maize, PFHxA was found to be one of the short-chain PFCAs that are translocated into the shoots. acs.org The presence of plants can also enhance the degradation of PFAS precursors in the soil, as root exudates can stimulate microbial activity in the rhizosphere, which in turn facilitates the transformation of these precursors into PFCAs like PFHxA. tandfonline.com While plants can accumulate PFHxA, the complete degradation of the compound within the plant is a more complex and less understood process.

The table below summarizes findings on the phytoremediation potential related to PFHxA.

Table 3: Phytoremediation Research on Perfluorohexanoic Acid (PFHxA)

Plant Species Finding Research Focus Source(s)
Maize (Zea mays L.) PFHxA is translocated into the shoots. Bioaccumulation and Translocation acs.org
Soybean (Glycine max) The precursor 6:2 FTOH degrades to PFHxA (2.3%). Precursor Degradation acs.org
General Terrestrial Plants Root exudates can promote microbial transformation of precursors to PFOA and other PFCAs. Enhanced Degradation tandfonline.com

Regulatory Frameworks and Risk Assessment for Perfluorohexanoic Acid Pfhxa

Global and National Regulatory Developments Pertaining to Short-Chain Perfluoroalkyl Acids

The regulation of short-chain per- and polyfluoroalkyl substances (PFAS), including Perfluorohexanoic Acid (PFHxA), is a rapidly developing area of environmental and health policy. As longer-chain PFAS like PFOA and PFOS have been phased out due to their well-documented persistence, bioaccumulation, and toxicity, shorter-chain alternatives have come under increasing scrutiny. nih.govnih.gov

The policy landscape for PFAS management has evolved significantly from an initial focus on a few well-known long-chain compounds to a broader consideration of the entire class of substances. klinegroup.comtechnologynetworks.com Initially, regulatory efforts, such as the US Environmental Protection Agency's (EPA) PFOA Stewardship Program initiated in 2006, targeted the reduction of specific long-chain PFAS. wardandsmith.com This was followed by the establishment of health advisories for PFOA and PFOS in drinking water. nih.gov

More recently, a more comprehensive approach has been advocated and, in some cases, adopted. The EPA's PFAS Strategic Roadmap, released in October 2021, outlines a holistic strategy encompassing research, restriction, and remediation to address PFAS contamination. wardandsmith.com This reflects a growing recognition that a substance-by-substance approach is often too slow to adequately protect public health and the environment. nih.gov

In the European Union, the regulatory framework under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) has been a key tool for managing PFAS. The EU has moved towards restricting broad groups of PFAS. europa.eu For instance, restrictions on C9-C14 perfluorocarboxylic acids (PFCAs) have been in effect since February 2023, and a proposal to restrict a wide range of PFAS uses has been submitted by several member states. klinegroup.comeuropa.eu

Globally, the Stockholm Convention on Persistent Organic Pollutants (POPs) has been instrumental in phasing out specific PFAS like PFOS and PFOA. europa.eu The inclusion of additional PFAS, such as PFHxS, in this international treaty underscores the growing global consensus on the need to control these substances. europa.eu

There is an ongoing debate regarding the most effective regulatory approach for PFAS: regulating them individually or as a chemical class.

Individual Compound Approach: This traditional approach involves assessing the risk of each chemical substance separately. Proponents argue that this method is scientifically precise, as the toxicity and properties of different PFAS can vary significantly. americanchemistry.com For example, some industry stakeholders point to differences in the physical, chemical, and biological properties of various PFAS to argue against a single-class approach. americanchemistry.com

However, this method has been criticized for being slow and resource-intensive, often leading to "regrettable substitutions," where a regulated substance is replaced by a similar, less-studied, but potentially equally harmful chemical. acs.org With thousands of different PFAS in existence, assessing each one individually is considered by many to be an intractable challenge. nih.gov

Class-Based Approach: A class-based approach involves regulating all PFAS, or large subgroups of them, together. nih.gov The primary justification for this approach is the shared characteristic of extreme persistence in the environment. ewg.org Advocates argue that this "P-sufficient" approach is more protective of public health, as it prevents the cycle of regrettable substitutions. acs.org Managing PFAS as a class could also simplify and expedite regulatory actions, monitoring, and communication throughout the supply chain. acs.org

Several jurisdictions are moving towards a class-based or grouping approach. The EU's chemicals strategy aims to phase out all PFAS, allowing their use only where essential. europa.eu Canada is also proposing to manage PFAS as a class. In the United States, while some federal actions still target individual PFAS, there is a growing call from scientists and some states to adopt a class-based strategy. nih.govsprlaw.com

Regulatory ApproachAdvantagesDisadvantages
Individual Compound- Scientifically specific to the properties of each chemical.
  • Avoids over-regulation of less harmful substances.
  • - Slow and resource-intensive.
  • Can lead to "regrettable substitutions".
  • Impractical for thousands of PFAS. nih.gov
  • Class-Based- More efficient and protective in the face of scientific uncertainty.
  • Prevents regrettable substitutions. acs.org
  • Simplifies regulation and monitoring. acs.org
  • - May not account for variability in toxicity and properties among different PFAS. americanchemistry.com
  • Potential for over-regulation of substances with different risk profiles.
  • Human Health Risk Assessment Methodologies for Perfluorohexanoic Acid

    Human health risk assessment for PFHxA aims to characterize the potential for adverse health effects from exposure to this substance. This process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.

    Health-based reference values are crucial outputs of the risk assessment process. They represent an estimate of a daily exposure level that is not expected to cause adverse health effects over a specified duration. These values are derived using data from toxicological and epidemiological studies.

    A key metric is the Reference Dose (RfD), which is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. The general formula for deriving an RfD is:

    RfD = Point of Departure (POD) / Uncertainty Factors (UFs)

    The Point of Departure (POD) is a dose-response point that marks the beginning of a toxic effect. This can be a No-Observed-Adverse-Effect Level (NOAEL), a Lowest-Observed-Adverse-Effect Level (LOAEL), or a Benchmark Dose (BMD). integral-corp.com

    Uncertainty Factors (UFs) are applied to the POD to account for various uncertainties, such as extrapolation from animal data to humans, variability in sensitivity among humans, and gaps in the toxicological database. health.state.mn.us

    For PFHxA, various regulatory and advisory bodies have derived health-based reference values. For example:

    A 2019 study published in Regulatory Toxicology and Pharmacology derived a chronic RfD for PFHxA of 0.25 mg/kg-day, based on renal papillary necrosis in female rats. researchgate.netnih.gov

    The U.S. EPA's Integrated Risk Information System (IRIS) program has also conducted a toxicological review of PFHxA. The EPA's toxicity assessment for PFHxA supports a reference dose of 5x10^-4 mg/kg-day. cmbg3.com

    The Minnesota Department of Health (MDH) has established a chronic RfD of 0.00032 mg/kg-day based on decreased total thyroxine (T4) levels in male rats. health.state.mn.us

    California's Office of Environmental Health Hazard Assessment (OEHHA) recommended a drinking water notification level of 1 part per billion (ppb) for PFHxA, based on thyroid toxicity in male rats. ca.gov

    These reference values can then be used to calculate drinking water health advisories or other guidance levels. For instance, the RfD of 0.25 mg/kg-day was used to derive a lifetime health advisory for drinking water of 1400 µg/L. researchgate.netnih.gov

    Issuing Body/StudyReference ValueBasis for Value (Critical Effect and Species)Year
    Luz et al. (2019)Chronic RfD: 0.25 mg/kg-dayRenal papillary necrosis (female rats)2019 nih.gov
    U.S. EPA (IRIS)RfD: 0.0005 mg/kg-dayHepatic, developmental, hematopoietic, and endocrine effects (animal studies)2023 cmbg3.comepa.gov
    Minnesota Department of HealthChronic RfD: 0.00032 mg/kg-dayDecreased total T4 (male rats)2021 health.state.mn.us
    California OEHHANotification Level: 1 ppb (1 µg/L)Decreased total thyroxine (male rats)2024 ca.gov

    A comprehensive risk assessment for PFHxA relies on the integration of data from both human epidemiological studies and experimental animal toxicity studies.

    Animal Toxicity Studies: Animal bioassays provide controlled experimental data on the effects of a substance at various dose levels. For PFHxA, animal studies have examined a range of potential health effects. Studies in rodents have identified the liver, kidneys, and developmental processes as potential targets of PFHxA toxicity. daikinchemicals.comepa.gov For example, studies have reported effects such as hepatocellular hypertrophy, decreased body weight, and changes in thyroid hormones. daikinchemicals.comresearchgate.net The U.S. National Toxicology Program (NTP) has also conducted toxicity studies on PFHxA in rats. nih.gov These studies are fundamental for establishing a dose-response relationship and identifying a point of departure for risk assessment. integral-corp.com However, there can be significant differences in how PFAS affect animals versus humans, which necessitates careful consideration during extrapolation.

    Integration: The integration of these two lines of evidence is a critical step. Animal studies can provide evidence of a potential hazard, while epidemiological studies can provide information on the relevance of these findings to human health at environmentally relevant exposure levels. Mechanistic data, which explains how a chemical causes a toxic effect at a molecular level, can help bridge the gap between animal and human data. For PFHxA, risk assessments have heavily relied on animal data due to the limitations of the human studies. health.state.mn.uscmbg3.com The confidence in the risk assessment is higher when findings from animal studies are supported by coherent epidemiological evidence and a plausible mode of action.

    Ecological Risk Assessment for Perfluorohexanoic Acid in Diverse Ecosystems

    Ecological risk assessment (ERA) evaluates the potential adverse effects of chemical stressors on ecosystems. For PFHxA, this involves assessing its impact on a variety of organisms in different environmental compartments, such as water, soil, and sediment.

    The ERA process generally includes problem formulation, exposure assessment, and effects assessment. nsw.gov.au A significant challenge for PFAS, including PFHxA, is the lack of comprehensive ecotoxicity data for a wide range of species and the complexity of their environmental fate and transport. itrcweb.orgnih.gov

    Aquatic Ecosystems: In aquatic environments, PFHxA is of concern due to its high water solubility and mobility, which can lead to widespread contamination of surface and groundwater. alsglobal.com Ecological risk can be assessed by comparing measured or predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) for aquatic organisms. mdpi.com Studies have investigated the occurrence of PFHxA in urban rivers and have used risk quotients (RQ = PEC/PNEC) to evaluate the potential for ecological harm. mdpi.comnih.gov While some studies suggest a low ecological risk at current concentrations in certain areas, the persistent nature of PFHxA means that long-term effects cannot be overlooked. mdpi.com Research has also explored the ecotoxicological effects of PFHxA on freshwater microbial communities. frontiersin.org

    Terrestrial Ecosystems: In terrestrial ecosystems, PFHxA can accumulate in soil and be taken up by plants and soil-dwelling organisms. itrcweb.org The bioaccumulation factor (BAF), which describes the uptake of a chemical from the environment into an organism, is a key parameter in terrestrial risk assessment. Data gaps for PFHxA in terrestrial systems have been identified as a critical area for further research. clu-in.org The assessment of risk to wildlife, such as birds and mammals, often involves modeling dietary exposure through the food chain. itrcweb.org

    EcosystemKey Considerations for PFHxA Risk AssessmentRelevant Research Findings
    Aquatic- High water solubility and mobility.
  • Potential for widespread contamination of surface and groundwater. alsglobal.com
  • Bioaccumulation in aquatic organisms.
  • - Detected in urban river systems. nih.gov
  • Risk quotient analyses suggest low to moderate risk in some studied areas. mdpi.com
  • Affects freshwater microbial communities. frontiersin.org
  • Terrestrial- Accumulation in soil.
  • Uptake by plants and soil invertebrates. itrcweb.org
  • Trophic transfer to wildlife (birds, mammals).
  • - Identified as a data gap for terrestrial risk assessment. clu-in.org
  • Bioaccumulation factors are being developed for plants and invertebrates. oup.com
  • Characterization of Environmental Exposure Levels and Ecological Receptors

    Perfluorohexanoic acid (PFHxA) is a short-chain per- and polyfluoroalkyl substance (PFAS) that has become a subject of increasing environmental scrutiny. It is recognized as a primary impurity, degradant, and metabolite associated with short-chain fluorotelomer-based chemistry. nih.gov While human biomonitoring surveys suggest that PFHxA is not frequently detected in the general population's serum and urine, concerns remain for areas with specific contamination. nih.govresearchgate.net

    PFHxA is found in various environmental compartments. It is mobile in soils and has a higher potential to contaminate groundwater aquifers compared to longer-chain PFAS like perfluorooctanoic acid (PFOA), due to its lower octanol-water partition coefficient (logKow). frontiersin.org Consequently, it has been detected in surface waters, groundwater, and drinking water. frontiersin.orgca.gov For instance, in airport employees in Arvidsjaur, Sweden, who consumed drinking water contaminated with PFAS from firefighting foam, PFHxA was found at high levels (330 ng/L). ca.gov In the United States, PFHxA will be included in the fifth Unregulated Contaminant Monitoring Rule (UCMR5), with sample collection occurring between 2023 and 2025. ca.gov

    Food is considered a major source of human exposure to PFHxA. ca.gov A European Food Safety Authority (EFSA) compilation of data from 1998 to 2012 showed that the frequency of quantified PFHxA in a variety of foods ranged from 0.1% to 24%. ca.gov The highest concentrations were found in the edible offal of farmed animals (0.29-3.4 µg/kg) and the liver of game animals (1.4-2.6 µg/kg). ca.gov PFHxA can also migrate from food contact materials into food, with the extent of migration depending on factors like food composition, contact duration, and temperature. ca.gov

    Dust is another notable environmental reservoir for PFHxA. ca.gov Studies have reported its presence in house, office, and vehicle dust, with detection frequencies ranging from 20% to 100% and mean concentrations between 1.4 and 33 ng/g. ca.gov In Californian child care facilities, PFHxA was detected in 33.3% of dust samples, with a maximum concentration of 100 ng/g. ca.gov

    Ecological receptors for PFHxA are diverse and span across various trophic levels. In aquatic ecosystems, both marine and freshwater fish have been shown to accumulate PFHxA in their tissues, with reported concentrations as high as 37.5 ng/g. nih.gov This highlights the importance of monitoring this compound in aquatic organisms. nih.gov Freshwater microbial communities are also affected by PFHxA. frontiersin.orgresearchgate.net Studies have shown that high concentrations of PFHxA can alter the structure of these communities and decrease microbial biovolume. frontiersin.orgresearchgate.net

    In terrestrial ecosystems, while data is more limited compared to aquatic environments, PFHxA is considered a critical data gap for risk assessment. clu-in.org Wildlife, particularly mammals, are potential receptors, with studies on other PFAS indicating the potential for adverse effects on the liver, immune system, and development. oup.com

    Table 1: Environmental Exposure Levels of PFHxA

    Environmental MediumReported ConcentrationReference
    Drinking Water (contaminated site)330 ng/L ca.gov
    Fish TissueUp to 37.5 ng/g nih.gov
    Edible Offal (farmed animals)0.29-3.4 µg/kg ca.gov
    Liver (game animals)1.4-2.6 µg/kg ca.gov
    Dust (various locations)Mean: 1.4-33 ng/g; Max: 100 ng/g ca.gov

    Evaluation of Ecotoxicological Endpoints and Species Sensitivity Distributions

    The ecotoxicological effects of PFHxA have been investigated across a range of species and endpoints, though data are more limited compared to legacy PFAS like PFOA and perfluorooctane (B1214571) sulfonate (PFOS). itrcweb.org

    In aquatic organisms, PFHxA has demonstrated low acute toxicity. turi.org For instance, a 28-day chronic study on the early life stages of rainbow trout showed a no-observed-effect concentration (NOEC) greater than 10.1 mg/L, which was the highest concentration tested. turi.org However, sublethal effects have been observed. In fish, PFHxA has the potential to perturb the endocrine and nervous systems and is linked to changes in kidney and liver weight. nih.gov Molecular docking studies suggest that PFHxA can interact with estrogen and androgen receptors in several fish species, although with a lower affinity compared to perfluorohexane (B1679568) sulfonate (PFHxS). nih.gov

    Studies on freshwater microbial communities have revealed that high concentrations (10 mg/L) of PFHxA can alter their structure and decrease microbial biovolume. frontiersin.orgresearchgate.net Interestingly, while both PFHxA and PFOA showed these effects, PFOA exhibited more potent toxicity, causing significant structural changes and inhibiting microbial growth even at a low concentration of 100 ng/L. frontiersin.org

    For terrestrial species, there is a significant lack of ecotoxicity data for PFHxA, which is identified as a critical data gap. clu-in.orgitrcweb.org Most available wildlife toxicity data pertains to mammals exposed to PFOS and PFOA, indicating potential for hepatic, immune, and developmental effects. oup.com

    Species Sensitivity Distributions (SSDs) are statistical tools used in ecological risk assessment to estimate the concentration of a chemical that is protective of a certain percentage of species in an ecosystem. researchgate.netcanada.ca The SSD approach is valuable when toxicity data is available for a range of species from different taxonomic groups. canada.ca For PFAS, including PFHxA, the development of SSDs is challenged by the limited availability of toxicity data for a wide variety of ecological receptors, especially for terrestrial and benthic organisms. oup.comitrcweb.org The majority of available aquatic toxicity data is for PFOS, with freshwater data being more abundant than saltwater data. itrcweb.org

    The development of robust SSDs for PFHxA is crucial for establishing reliable ecological risk-based screening levels and water quality guidelines. oup.comcanada.ca These distributions help to quantify the potential hazard of a chemical to an entire community of organisms rather than relying on single-species toxicity tests. researchgate.netvliz.be

    Table 2: Ecotoxicological Endpoints for PFHxA

    Organism/SystemEndpointObserved EffectReference
    Rainbow Trout (early life stage)Chronic ToxicityNOEC > 10.1 mg/L (28-day) turi.org
    Fish (general)Endocrine DisruptionInteraction with estrogen and androgen receptors nih.gov
    Fish (general)Systemic EffectsPerturbation of nervous system, changes in kidney and liver weight nih.gov
    Freshwater Microbial CommunityCommunity StructureAlteration at high concentrations (10 mg/L) frontiersin.orgresearchgate.net
    Freshwater Microbial CommunityMicrobial BiovolumeDecrease at higher concentrations frontiersin.orgresearchgate.net

    Identification of Data Gaps and Uncertainties in Current Risk Assessment Models

    The risk assessment for PFHxA is characterized by several significant data gaps and uncertainties, which impact the confidence in derived toxicity values and environmental quality standards.

    A primary data gap is the limited availability of ecotoxicity data, particularly for terrestrial and benthic species. clu-in.orgitrcweb.org While some aquatic toxicity data exists, it is not as extensive as that for legacy PFAS. itrcweb.org This lack of data hinders the development of comprehensive species sensitivity distributions and robust ecological risk assessments. oup.com Furthermore, the effects of PFAS mixtures, which are common in the environment, remain largely unexplored. itrcweb.org

    For human health risk assessment, a major uncertainty lies in the extrapolation of data from animal studies to humans. regulations.gov While animal studies have identified potential hepatic, developmental, and hematopoietic effects, there is limited or low-quality human epidemiological evidence to support a causal link for many of these endpoints at relevant exposure levels. regulations.govnih.gov The lack of informative human studies is a significant shortcoming in the evidence base. nih.gov

    Uncertainties also exist in the toxicokinetic modeling of PFHxA. health.state.mn.us While models have been developed, they are often based on limited data, particularly regarding parameters like the breastmilk-to-maternal-serum ratio and half-life. health.state.mn.us This can affect the accuracy of derived reference doses and health-based guidance values. For instance, the Illinois EPA noted a lack of consensus on the relative source contribution (RSC) for PFHxA and used a conservative default value in their calculations. illinois.gov

    The potential for PFHxA to be a developmental toxicant is another area with data gaps. While some studies suggest effects on developing organisms, a two-generation reproductive toxicity study, which is a standard for assessing such effects, is lacking. health.state.mn.ushealth.state.mn.us This has led to the application of database uncertainty factors in some risk assessments to account for this missing information. health.state.mn.ushealth.state.mn.us

    Finally, there is a need for more research on the mechanisms of toxicity for PFHxA. nih.gov While some studies have pointed to oxidative stress and endocrine disruption, the detailed molecular pathways are not fully understood. nih.gov A better understanding of these mechanisms would strengthen the biological plausibility of observed effects and improve risk assessment models.

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for quantifying methyl perfluorohexanoate in environmental and biological matrices?

    • Methodological Guidance : Use solid-phase extraction (SPE) combined with high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). This approach achieves detection limits as low as 0.2 ng/g in dietary studies and effectively isolates PFAS compounds from complex matrices . Calibration standards should include isotopically labeled internal standards (e.g., ¹³C-PFHxA) to correct for matrix effects.

    Q. How should researchers design toxicological studies to determine safe exposure thresholds for this compound?

    • Key Considerations :

    • Derive short-term non-cancer health-based values (nHBV) using the formula:
      nHBVShort-term=(Reference Dose)×(Relative Source Contribution)×(Conversion Factor)Short-term Intake Rate\text{nHBV}_{\text{Short-term}} = \frac{(\text{Reference Dose}) \times (\text{Relative Source Contribution}) \times (\text{Conversion Factor})}{\text{Short-term Intake Rate}}

    For PFHxA, this yielded 0.2 µg/L based on a reference dose of 0.00032 mg/kg-d and a relative source contribution of 0.2 .

    • Include developmental and thyroid endpoints due to PFHxA’s potential to disrupt endocrine pathways .

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    • Best Practices :

    • Prohibit solo work during high-risk procedures (e.g., distillation).
    • Regularly monitor peroxidation levels using UV-Vis spectroscopy and maintain inhibitor concentrations (e.g., BHT) to prevent degradation .
    • Store samples in amber glassware under inert gas to minimize photolytic and oxidative degradation .

    Advanced Research Questions

    Q. How does the lipophilicity of this compound influence its bioaccumulation and membrane permeability?

    • Mechanistic Insight : this compound exhibits a log P₀′ value of 0.7 ± 0.1, indicating 4× higher lipophilicity than non-fluorinated analogs. This enhances its partitioning into lipid bilayers, as demonstrated via cyclic voltammetry at micropipet electrodes . To model membrane permeability, use asymmetric diffusion coefficients (e.g., 1.2 × 10⁻⁵ cm²/s in octanol vs. 6.5 × 10⁻⁶ cm²/s in aqueous phases) .

    Q. How can conflicting data between in vitro and in vivo toxicity studies be resolved?

    • Analytical Framework :

    • In vitro : PFHxA activates peroxisome proliferator-activated receptor alpha (PPARα) at EC₅₀ = 12 µM in murine hepatocytes, suggesting metabolic disruption .
    • In vivo : Subchronic exposure in rats shows no significant thyroid histopathology at 0.2 µg/L, conflicting with in vitro findings. Resolve discrepancies using physiologically based pharmacokinetic (PBPK) modeling to account for renal clearance differences between species .

    Q. What statistical approaches are recommended for analyzing population-level PFHxA exposure data?

    • Methodology : Apply multivariate imputation by chained equations (MICE) to address missing biomonitoring data. Use generalized linear mixed models (GLMMs) to correlate serum PFHxA levels (median: 0.22 ng/mL) with dietary intake rates (median: 4.3 ng/kg-bw/day) while adjusting for covariates like age and lipid content .

    Regulatory and Environmental Research

    Q. How do recent regulatory updates impact this compound research?

    • Compliance Guidance : As of 2024, PFHxA (CAS 307-24-4) and its salts (e.g., ammonium perfluorohexanoate, CAS 21615-47-4) are listed under the U.S. Toxics Release Inventory (TRI). Researchers must report emissions ≥ 100 lbs/year and integrate EPA Method 533 for wastewater analysis .

    Q. What are the challenges in establishing water quality criteria for PFHxA?

    • Technical Hurdles : The short-term nHBV (0.2 µg/L) is adopted as the chronic value due to insufficient data on long-term effects. Prioritize longitudinal ecotoxicology studies to refine this threshold, particularly in ecosystems with high PFAS deposition (e.g., Mississippi River Basin) .

    Data Contradiction Analysis

    Q. Why do some studies report negligible PFHxA bioaccumulation despite its lipophilicity?

    • Resolution : While PFHxA’s log P₀′ suggests bioaccumulation potential, its rapid renal clearance in mammals (t₁/₂ = 15–30 hours) results in low biomagnification. Use pharmacokinetic models to differentiate between acute partitioning and chronic accumulation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.